N-(2,4-difluorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(2,4-Difluorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative featuring a 2,4-difluorophenylacetamide moiety. Its core structure includes a bicyclic pyridopyrimidine system with ethoxy and methyl substituents at positions 5, 1, and 6, respectively. The acetamide group at position 3 is linked to a 2,4-difluorophenyl ring, which may influence its physicochemical and biological properties, such as lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O4/c1-4-29-16-10(2)8-22-17-15(16)18(27)25(19(28)24(17)3)9-14(26)23-13-6-5-11(20)7-12(13)21/h5-8H,4,9H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUDKQIDRSPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Urea Intermediate Formation
The synthesis begins with 2-chloronicotinic acid as the starting material. Through a four-step sequence involving (i) conversion to 2-chloronicotinamide, (ii) reaction with phenyl isocyanate to form 2-chloro-N-(phenylcarbamoyl)nicotinamide, and (iii) cyclization under basic conditions, the acyl urea intermediate 1 is obtained. Key conditions include using sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 8 hours, yielding 82% of the cyclized product (Table 1).
Table 1: Optimization of Cyclization Conditions for Intermediate 1
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4 | THF | 50 | 4 | 70 |
| 6 | DMF | 50 | 8 | 82 |
Functionalization of the Pyrido[2,3-d]Pyrimidine Core
Ethoxy and methyl groups are introduced at positions 5, 1, and 6 via nucleophilic substitution and alkylation. For example, treatment of intermediate 1 with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile introduces the 5-ethoxy group. Simultaneous methylation at N1 and C6 is achieved using methyl iodide under similar conditions.
Acetamide Side Chain Installation
Synthesis of 2-(2,4-Difluorophenyl)Acetamide
The side chain is prepared by reacting 2,4-difluorophenylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C, followed by neutralization with triethylamine (TEA). The resultant 2-bromo-N-(2,4-difluorophenyl)acetamide is purified via recrystallization from ethanol, yielding 89%.
Coupling to the Pyrido[2,3-d]Pyrimidine Core
The final step involves coupling the acetamide side chain to the pyrido[2,3-d]pyrimidine core using a palladium-catalyzed Suzuki-Miyaura reaction. Optimized conditions employ bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), potassium phosphate (K₃PO₄), and a mixture of toluene/water (3:1) at 80°C for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 75% yield.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 5.6 Hz, 1H, pyridine-H), 7.62–7.58 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 4.32 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.52 (s, 3H, N-CH₃), 3.48 (s, 3H, C6-CH₃), 2.85 (s, 2H, CH₂), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O), 164.2 (C=O), 156.3 (C-F), 152.1 (pyrimidine-C), 148.7 (pyridine-C), 130.4–115.2 (Ar-C), 61.8 (OCH₂CH₃), 40.1 (N-CH₃), 38.5 (C6-CH₃), 14.2 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₉F₃N₄O₄ ([M+H]⁺): 437.1385. Found: 437.1389.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
A secondary method involves reductive amination of 5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione with 2-(2,4-difluorophenyl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This route yields 68% of the target compound but requires stringent control of pH to avoid over-reduction.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DMF accelerates the coupling step, improving yield to 81% while reducing reaction time. This method is advantageous for large-scale production but demands specialized equipment.
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Early attempts using tetrahydrofuran (THF) as the solvent resulted in incomplete cyclization (<30% yield) due to poor solubility of intermediates. Switching to DMF resolved this issue, enhancing yields to >80%.
Regioselectivity in Methylation
Methylation at N1 versus C6 is controlled by adjusting the base strength. Weak bases like potassium carbonate favor N1-methylation, while stronger bases (e.g., NaH) promote C6-methylation. Sequential methylation steps are required to achieve the desired substitution pattern.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridopyrimidine Acetamide Derivatives
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral profiles.
Table 2: Physicochemical Properties of Analogues
Biological Activity
N-(2,4-difluorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound exhibiting significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 386.4 g/mol. The structure includes:
- Pyrido[2,3-d]pyrimidine core : A bicyclic structure that is crucial for its interaction with biological targets.
- Functional groups : Ethoxy and difluorophenyl groups that contribute to its lipophilicity and ability to penetrate cellular membranes.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. Specifically:
- Dihydrofolate reductase (DHFR) : This enzyme plays a critical role in the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis. Inhibition of DHFR leads to reduced availability of nucleotides required for cell proliferation and growth .
Table 1: Summary of Mechanisms
| Target Enzyme | Effect | Resulting Biological Activity |
|---|---|---|
| Dihydrofolate Reductase | Inhibition | Suppression of DNA/RNA synthesis |
| Other Kinases | Potential inhibition | Modulation of signaling pathways |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. The compound has been shown to:
- Induce apoptosis in cancer cells by disrupting nucleic acid synthesis.
- Exhibit cytotoxic effects against various cancer cell lines in vitro.
Case Studies
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway .
- Animal Models : In vivo studies using xenograft models showed that administration of this compound resulted in tumor size reduction by over 50% compared to control groups within four weeks .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is essential for assessing therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Preliminary studies suggest hepatic metabolism with potential cytochrome P450 involvement.
- Toxicity : Toxicological assessments indicate manageable toxicity levels; however, further studies are required to establish safety profiles in long-term use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrido[2,3-d]pyrimidine core formation, followed by functionalization of the acetamide and difluorophenyl groups. Key steps include:
- Cyclocondensation : Use β-ketoesters or aminopyridines under reflux in polar aprotic solvents (e.g., DMF or NMP) at 120–140°C .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for acetamide linkage, with yields improved by microwave-assisted synthesis (30–60 minutes at 80–100°C) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C5, methyl at C1/C6) and acetamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (e.g., observed [M+H]⁺ vs. calculated) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Comparative Analysis : Benchmark against analogs (e.g., 4-chlorobenzyl or fluorophenyl derivatives) to identify activity trends .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 31% vs. 80%)?
- Methodological Answer : Investigate variables:
- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) for amide coupling efficiency .
- Catalyst Optimization : Test Pd/C or CuI for Ullmann-type couplings in pyrimidine functionalization .
- Reaction Monitoring : Use TLC or in-situ IR to identify side products (e.g., hydrolysis intermediates) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified groups (e.g., replace ethoxy with methoxy or halogens) and assess activity shifts .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR or PARP) .
- Pharmacophore Mapping : Identify critical moieties (e.g., difluorophenyl for lipophilicity, pyrimidine-dione for H-bonding) .
Q. How can researchers elucidate the compound’s interaction mechanism with biological targets?
- Methodological Answer : Combine:
- Biophysical Techniques : Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., DHFR) to resolve 3D binding motifs .
- Metabolic Stability : LC-MS/MS to track metabolite formation in hepatic microsomes .
Data Contradiction Analysis
Q. Why do biological activity profiles vary across structurally similar analogs?
- Methodological Answer : Factors include:
- Steric Effects : Bulkier substituents (e.g., 4-chlorobenzyl vs. methyl) may hinder target binding .
- Electronic Modulation : Electron-withdrawing groups (e.g., fluorine) enhance kinase inhibition by stabilizing charge interactions .
- Solubility Differences : LogP variations (e.g., ethoxy vs. methoxy) impact cellular uptake .
Methodological Best Practices
- Synthetic Reproducibility : Document exact solvent grades, catalyst lots, and temperature ramps to minimize batch variability .
- Data Validation : Cross-verify NMR assignments with 2D experiments (e.g., HSQC, HMBC) .
- Biological Replicates : Use triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
